Ethyl pyridazine-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVOBWNRQYTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560467 | |
| Record name | Ethyl pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-10-9 | |
| Record name | Ethyl pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Pyridazine 3 Carboxylate and Its Analogues
Direct Esterification and Transesterification Approaches
Direct esterification of pyridazine-3-carboxylic acid is a primary and straightforward method for the synthesis of its corresponding ethyl ester. This classic transformation involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst.
Esterification of Pyridazine-3-carboxylic Acid
The synthesis of ethyl pyridazine-3-carboxylate can be effectively achieved through the Fischer esterification of pyridazine-3-carboxylic acid. One established method involves refluxing a mixture of pyridazine-3-carboxylic acid with absolute ethanol and concentrated sulfuric acid. This reaction typically proceeds over several hours to afford the desired ester. A reported yield for this specific transformation is 64%. The process necessitates a final workup to neutralize the acid catalyst and purify the resulting ester.
Optimization of Esterification Reaction Conditions
The efficiency of the esterification of pyridazine-3-carboxylic acid is contingent on several key reaction parameters. The optimization of these conditions is crucial for maximizing the yield and purity of this compound. Key variables include temperature, catalyst loading, and the molar ratio of reactants.
The Fischer esterification is an equilibrium-driven process. To favor the formation of the ester, an excess of the alcohol reactant (ethanol) is commonly employed. This shifts the equilibrium towards the product side. Concurrently, the removal of water as it is formed can also drive the reaction to completion.
While specific optimization studies for this compound are not extensively detailed in the literature, the general principles of esterification optimization are applicable. A systematic variation of reaction parameters would likely lead to improved outcomes.
Table 1: Illustrative Parameters for Optimization of this compound Synthesis
| Parameter | Range | Effect on Yield | Notes |
| Temperature (°C) | 50 - 100 | Generally increases with temperature up to the reflux point. | Higher temperatures accelerate the reaction rate but can also lead to side reactions if not controlled. |
| Catalyst Conc. (mol%) | 1 - 10 | Increases with higher catalyst loading, but may plateau. | Excessive catalyst can complicate purification and may not significantly improve yield beyond a certain point. |
| Ethanol/Acid Ratio | 1:1 - 10:1 | Significantly increases as the ratio favors ethanol. | Using ethanol as the solvent (a large excess) is a common strategy to drive the equilibrium. |
| Reaction Time (h) | 2 - 24 | Yield increases with time until equilibrium is reached. | Monitoring the reaction progress by techniques like TLC is crucial to determine the optimal time. |
Catalytic Systems in Pyridazine-3-carboxylate Esterification
Mineral Acids : Concentrated sulfuric acid is a classic and effective catalyst for Fischer esterification. Other strong mineral acids like hydrochloric acid can also be utilized. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
Phosphorus Oxychloride : This reagent can also be used to promote esterification. It is particularly effective for converting carboxylic acids to their corresponding esters in the presence of an alcohol.
Solid Acid Catalysts : To simplify catalyst removal and product purification, heterogeneous solid acid catalysts have been developed. These include:
Sulfated Metal Oxides : Materials like sulfated zirconia are known to be effective solid acid catalysts for various organic transformations, including esterification.
Zeolites and Clays : These aluminosilicate materials possess acidic sites that can catalyze esterification reactions.
Ion-Exchange Resins : Acidic resins, such as Dowex-type polymers, provide a solid support for acidic functional groups and can be easily filtered off from the reaction mixture.
N-Heterocyclic Carbenes (NHCs) : More contemporary catalytic systems involve the use of N-heterocyclic carbenes. NHCs, often in the presence of a co-catalyst, can facilitate the oxidative esterification of aldehydes, which can be a synthetic route to esters.
Multicomponent and Cycloaddition Reactions for Pyridazine (B1198779) Ring Formation
An alternative to the direct esterification of a pre-formed pyridazine ring is the construction of the heterocyclic system with the desired ethyl carboxylate moiety already incorporated. This is achieved through multicomponent and cycloaddition reactions.
A notable example is the one-pot, three-component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates, which are analogues of the target compound. This reaction involves the condensation of an arylglyoxal, ethyl butyrylacetate, and hydrazine (B178648) hydrate (B1144303). Such multicomponent reactions are highly efficient as they allow for the formation of complex molecules in a single synthetic operation.
Cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions, are fundamental in heterocyclic chemistry for the formation of the pyridazine core. These reactions involve the combination of a diene and a dienophile to form the six-membered ring.
Condensation Reactions Involving Pyridazine Precursors
The formation of the pyridazine ring often involves condensation reactions. For instance, the aforementioned three-component synthesis relies on a series of condensation steps to build the final pyridazine product.
A specific strategy for the synthesis of pyridazine analogues involves cyclocondensation with ammonia (B1221849). In one synthetic pathway, a diester precursor can be treated with ammonia in methanol. This leads to a cyclocondensation reaction that forms a dihydroxypyridopyridazine, which is a fused pyridazine ring system mdpi.com. This method highlights the utility of ammonia as a nitrogen source for the construction of the pyridazine heterocycle.
Reactions with Hydrazine and its Derivatives
The most conventional method for synthesizing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. liberty.edu This approach provides a direct route to the pyridazine core. For the synthesis of this compound specifically, the reaction would typically involve a 1,4-dicarbonyl compound that already contains the required ester functionality. For instance, the reaction of a γ-keto ester with hydrazine hydrate can lead to the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. liberty.edu
A related strategy involves the in situ cyclization of intermediates formed from precursors like alkyne diols. These can be converted to diketones using a ruthenium catalyst, which then readily react with hydrazine hydrate to form the pyridazine ring. liberty.edu
Table 1: Examples of Pyridazine Synthesis using Hydrazine This table is interactive. Users can sort columns by clicking on the headers.
| Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| γ-Keto ester | Hydrazine Hydrate | Dihydropyridazine | liberty.edu |
| 1,4-Diketone | Hydrazine Hydrate | Substituted Pyridazine | liberty.edu |
| 3-Oxo-2-arylhydrazonopropanals | Active Methylene Compounds | Pyridazin-3-one | mdpi.com |
Intramolecular Cyclization Strategies
Intramolecular cyclization offers a powerful method for constructing pyridazine rings, particularly for creating fused heterocyclic systems. This strategy involves designing a linear precursor that contains all the necessary atoms, which then undergoes a ring-closing reaction. For example, the intramolecular cyclization of a diketo-oxime after refluxing in HCl has been shown to produce a 3,6-diphenyl-1,2,3-triazolo[1,5-b]pyridazine. mdpi.com Similarly, diacylhydrazides can undergo intramolecular cyclization at high temperatures to form 1,2,3-triazolo[4,5-d]pyridazines. mdpi.com
Another versatile approach is the intramolecular Diels-Alder reaction, where a pyridazine ring is functionalized with a side chain containing a dienophile (like an alkyne). mdpi.com Thermal induction can then trigger a [4+2] cycloaddition to construct fused heterocyclic systems. mdpi.com
Table 2: Intramolecular Cyclization Approaches to Pyridazine Systems This table is interactive. Users can sort columns by clicking on the headers.
| Precursor Type | Reaction Condition | Resulting System | Reference |
|---|---|---|---|
| Diketo-oxime | Reflux in HCl | 1,2,3-Triazolo[1,5-b]pyridazine | mdpi.com |
| Diacylhydrazide | High Heat | 1,2,3-Triazolo[4,5-d]pyridazine | mdpi.com |
| 3-Alkynyloxy-4-pyridazinecarbonitrile | Thermal | Fused Benzonitrile | mdpi.com |
Utilizing Trifluoropyruvate Derivatives in Pyridazine Synthesis
The incorporation of fluorine atoms into heterocyclic scaffolds is of significant interest in medicinal chemistry. Trifluoropyruvate derivatives serve as valuable building blocks for introducing trifluoromethyl (CF₃) groups into pyridazine rings. The general strategy involves reacting a trifluoropyruvate derivative with hydrazine. The resulting hydrazone intermediate can then cyclize to form a pyridazine ring bearing a trifluoromethyl group and a carboxylate function, which can be a precursor to this compound analogues. This method allows for the direct installation of the synthetically important CF₃ group onto the pyridazine core.
Functional Group Interconversions on Pyridazine Scaffolds
Once the pyridazine ring is formed, subsequent modifications are often necessary to arrive at the desired target molecule. These functional group interconversions are crucial for diversifying the pyridazine scaffold.
Halogenation and Subsequent Nucleophilic Aromatic Substitution
The pyridazine ring is an electron-deficient heterocycle, which makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). dur.ac.uk This reactivity is a cornerstone of pyridazine chemistry, allowing for the introduction of a wide array of functional groups. A common strategy involves first halogenating the pyridazine ring and then displacing the halogen with a nucleophile.
For example, pyridazinone precursors can be converted to chloropyridazines using reagents like phosphorus oxychloride. nih.gov These chloro-derivatives are excellent substrates for SₙAr reactions. Perfluorinated heteroaromatics, such as tetrafluoropyridazine, are particularly reactive towards displacement by nucleophilic species. dur.ac.uk The substitution reactions typically proceed via an addition-elimination mechanism. dur.ac.uk The regioselectivity of the substitution can be controlled by the existing substituents on the ring. For instance, in 4,6-dichloropyridazine-3-carboxylate, nucleophilic substitution occurs regioselectively at the 4-position. mdpi.comresearchgate.net
Table 3: Nucleophilic Aromatic Substitution on Halogenated Pyridazines This table is interactive. Users can sort columns by clicking on the headers.
| Pyridazine Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | 4-Substituted Pyridazine | mdpi.comresearchgate.net |
| 3-Chloropyridazine derivative | Hydrazine Hydrate | 3-Hydrazinylpyridazine | nih.govresearchgate.net |
| Tetrafluoropyridazine | Various Nucleophiles | Polysubstituted Pyridazines | dur.ac.uk |
Oxidation and Reduction Reactions for Carboxylate Precursors
Oxidation and reduction reactions are fundamental tools for manipulating the substituents on a pyridazine ring to generate the desired carboxylate functionality. A key transformation is the oxidation of a dihydropyridazine intermediate to the corresponding aromatic pyridazine. This aromatization step is often required after the initial ring-forming condensation. A suitable oxidant for converting 1,4-dihydropyridazines to pyridazine-3-carboxylates is ammonium cerium (IV) nitrate. liberty.edu
Furthermore, a precursor group at the 3-position can be oxidized to form the carboxylic acid. For example, a methyl or hydroxymethyl group on the pyridazine ring can be oxidized to a carboxylic acid using standard oxidizing agents, which can then be esterified to yield this compound. Conversely, reduction of a nitro group on the pyridazine ring can yield an amino group, which can be further modified. mdpi.com
Amidation Reactions from Ester Derivatives
The ethyl ester group of this compound is a versatile handle for further functionalization, most commonly through amidation. Direct amidation of the ester can be achieved by reaction with a primary or secondary amine. This reaction can be facilitated by a Lewis acid catalyst, such as iron(III) chloride, often under solvent-free conditions. mdpi.com This method has proven effective for the amidation of various esters, including 2-pyridinecarboxylates, which are structurally analogous to the target compound. mdpi.com
Alternatively, a variety of coupling agents can be used to activate the corresponding carboxylic acid (obtained by hydrolysis of the ester) for reaction with an amine. researchgate.net Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been developed specifically for this purpose, enabling the formation of amides under mild conditions. researchgate.netresearchgate.net Another efficient method involves the direct coupling of carboxylate salts with amines using coupling agents like HBTU. organic-chemistry.orgnih.gov
Table 4: Amidation of Pyridazine Esters and Carboxylates This table is interactive. Users can sort columns by clicking on the headers.
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Ethyl 2-pyridinecarboxylate | Amine, FeCl₃ | 2-Pyridinecarboxamide | mdpi.com |
| Carboxylic Acid | Amine, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Amide | researchgate.netresearchgate.net |
Advanced Catalytic Approaches in Pyridazine-3-carboxylate Synthesis
The synthesis of this compound and its analogues has been significantly advanced through the use of transition metal catalysis. These methods offer efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups onto the pyridazine core.
Palladium-catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridazine rings. Among these, the Suzuki-Miyaura reaction has been effectively employed for the synthesis of various pyridazine derivatives. nih.govresearchgate.netdntb.gov.ua This reaction typically involves the coupling of a halogenated pyridazine with a boronic acid in the presence of a palladium catalyst and a base.
A notable example is the synthesis of π-conjugated molecules based on pyridazine and thiophene heterocycles. In this work, 3-bromo-6-(thiophen-2-yl)pyridazine was coupled with a variety of (hetero)aromatic boronic acids to produce derivatives with potential applications in nonlinear optics. nih.govresearchgate.net The reactions were carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst, demonstrating the utility of this approach for creating complex molecular architectures. nih.gov
The general conditions for the Suzuki-Miyaura cross-coupling of 3-bromo-6-(thiophen-2-yl)pyridazine are summarized in the table below. The yields, although modest in some cases, highlight the feasibility of this method for generating a library of substituted pyridazines. nih.govresearchgate.net
Table 1: Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with (Hetero)aryl-boronic Acids nih.govresearchgate.net
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 4-Formylphenylboronic acid | 3-(4-Formylphenyl)-6-(thiophen-2-yl)pyridazine | 28 |
| 2 | 4-Cyanophenylboronic acid | 3-(4-Cyanophenyl)-6-(thiophen-2-yl)pyridazine | 25 |
| 3 | 4-Nitrophenylboronic acid | 3-(4-Nitrophenyl)-6-(thiophen-2-yl)pyridazine | 21 |
| 4 | Thiophene-2-boronic acid | 3,6-Di(thiophen-2-yl)pyridazine | 14 |
| 5 | Furan-2-boronic acid | 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | 19 |
Reaction Conditions: 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), (hetero)aromatic boronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol %), 2 M Na₂CO₃ (1 mL), DME (8 mL), ethanol (2 mL), 80 °C, 48 h, under nitrogen atmosphere. nih.gov
Another relevant palladium-catalyzed method is aminocarbonylation, which has been used to synthesize pyrazolo[3,4-b]pyridine-3-carboxamide derivatives. thieme-connect.com While not a direct synthesis of this compound, this reaction demonstrates the potential of palladium catalysis for introducing carboxamide functionalities, which are structurally related to the carboxylate group. thieme-connect.com
Copper-catalyzed Click Chemistry (Relevant for triazole-pyridazine linkages)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgunits.itnih.gov This reaction is particularly relevant for the synthesis of pyridazine analogues as it allows for the facile linkage of a pyridazine moiety to other molecules through a stable triazole ring.
The CuAAC reaction proceeds under mild conditions, is tolerant of a wide variety of functional groups, and generally provides high yields of the desired triazole product. beilstein-journals.org The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. beilstein-journals.org
While a specific example of the direct application of CuAAC to this compound was not found in the surveyed literature, the general utility of this reaction makes it a highly valuable and predictable method for the synthesis of triazole-pyridazine conjugates. An appropriately functionalized this compound, bearing either an azide or a terminal alkyne, could readily undergo CuAAC with a complementary coupling partner to generate a diverse range of complex molecules.
General Scheme for Copper-Catalyzed Azide-Alkyne Cycloaddition:
A pyridazine derivative containing a terminal alkyne can be reacted with an organic azide in the presence of a copper(I) catalyst to yield a 1,2,3-triazole-linked pyridazine. Conversely, a pyridazinyl azide can be coupled with a terminal alkyne. This versatility allows for the incorporation of the pyridazine-3-carboxylate core into a wide array of molecular scaffolds.
Other Transition Metal-catalyzed Transformations
Beyond palladium and copper, other transition metals have been shown to be effective catalysts in the synthesis and functionalization of pyridazine derivatives.
Rhodium-catalyzed C-H Activation:
Rhodium(III)-mediated catalysis has been demonstrated for the synthesis of structurally diverse N,N-bicyclic pyridazine analogues. pkusz.edu.cnresearchgate.net This approach utilizes a pyrazolidinone moiety to direct the ortho C-H activation, leading to the formation of benzopyridazine analogues in satisfactory yields. pkusz.edu.cnresearchgate.net This methodology represents a powerful strategy for the construction of fused pyridazine ring systems.
Ruthenium-catalyzed Reactions:
Ruthenium complexes have been synthesized using pyridazine-3-carboxylic acid as a ligand. mdpi.comnih.gov While these studies focus on the characterization and application of the resulting metal complexes rather than the synthesis of the pyridazine core itself, they highlight the ability of the pyridazine-3-carboxylate moiety to coordinate with transition metals. mdpi.comnih.gov Additionally, ruthenium catalysts have been used for the in situ cyclization of alkyne diols to form diketones, which can then be condensed with hydrazine to yield substituted pyridazines. liberty.edu
Nickel-catalyzed Cross-Coupling:
Nickel catalysts have been employed for the cross-coupling of methylthio-substituted pyridazines with organozinc reagents. researchgate.net This method provides an alternative to palladium-catalyzed reactions for the formation of carbon-carbon bonds on the pyridazine ring.
Mechanistic Investigations of Reactions Involving Ethyl Pyridazine 3 Carboxylate
Reaction Pathway Elucidation through Spectroscopic Analysis (e.g., NMR, IR, MS)
Spectroscopic techniques are indispensable tools for tracking the conversion of reactants to products and identifying transient intermediates, thereby clarifying reaction mechanisms. In the synthesis of pyridazine (B1198779) derivatives, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm structural assignments. ekb.eg
For instance, in the synthesis of ethyl-3-azido-5,6-diphenylpyridazine-4-carboxylate, the reaction progress is monitored by IR spectroscopy, which shows a characteristic absorption band for the azide group (N₃) at approximately 2338 cm⁻¹ and the ester carbonyl (C=O) group around 1734 cm⁻¹. ekb.eg The ¹H-NMR spectrum for this compound confirms the presence of the ethyl group with a triplet for the methyl protons and a quartet for the methylene protons. ekb.eg
Subsequent reactions of this azido-ester can be followed similarly. For example, its reaction with triphenylphosphine to form a phosphoranylideneamino derivative is marked by the disappearance of the azide peak in the IR spectrum and the appearance of signals corresponding to the triphenylphosphine group in the NMR spectra. ekb.eg Further hydrolysis of the ester group to a carboxylic acid can be confirmed by the appearance of a broad O-H stretch in the IR spectrum and the disappearance of the ethyl group signals in the ¹H-NMR spectrum. ekb.eg
In more complex transformations, such as the synthesis of pyrrolo[1,2-b]pyridazines, NMR spectroscopy is crucial for determining the regioselectivity of the cycloaddition reaction. nih.gov The structural assignment of fused heterocyclic systems, which can have multiple potential isomers, is often only possible through detailed 1D and 2D NMR studies or definitively by X-ray crystallography. nih.govmdpi.com Mass spectrometry provides the molecular weight of intermediates and products, further confirming the proposed reaction pathway by verifying the addition or removal of specific functional groups. ekb.egliberty.edu
Kinetics and Thermodynamics of Pyridazine-3-carboxylate Formation and Derivatization
Understanding the kinetics and thermodynamics of chemical reactions is essential for controlling reaction outcomes and optimizing conditions. While specific kinetic and thermodynamic data for the formation and derivatization of ethyl pyridazine-3-carboxylate are not extensively documented, studies on the parent pyridazine ring and related transformations offer valuable insights.
Thermochemical properties for the parent diazines (pyridazine, pyrimidine, and pyrazine) have been established, providing benchmark data for the core heterocyclic structure. Through combustion calorimetry, the standard molar enthalpy of formation (ΔfH⦵298) in the gas phase for pyridazine has been determined to be 225.6 ± 0.7 kJ/mol. umsl.edu This fundamental thermodynamic value is critical for computational models and for understanding the inherent stability of the pyridazine ring system compared to its isomers. umsl.edu
| Compound | Phase | ΔfH⦵298 (kJ/mol) |
|---|---|---|
| Pyridazine | Liquid | 170.9 ± 0.7 |
| Pyridazine | Gas | 225.6 ± 0.7 |
| Pyrimidine | Liquid | 145.6 ± 0.6 |
| Pyrimidine | Gas | 189.7 ± 0.7 |
| Pyrazine | Crystal | 145.7 ± 1.3 |
| Pyrazine | Gas | 203.2 ± 1.5 |
Table 1. Standard molar enthalpies of formation for diazines. Data sourced from computational and calorimetric studies. umsl.edu
Kinetic studies on related systems, such as the skeletal editing of pyridines to form pyridazines, involve fitting experimental data to kinetic models to understand the reaction mechanism. ovid.com Such analyses can determine reaction orders and rate constants, shedding light on the rate-determining steps and the influence of catalysts or reaction conditions. While direct kinetic studies on the synthesis of this compound (e.g., via condensation of a 1,4-dicarbonyl compound with a hydrazine) are scarce in the literature, the principles of these analyses are directly applicable.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful complement to experimental studies, providing detailed information about molecular structures, reaction energies, and electronic properties that can be difficult to obtain otherwise.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For pyridazine derivatives, DFT calculations are employed to optimize molecular geometries, predict spectroscopic properties, and calculate quantum chemical parameters that correlate with reactivity. tandfonline.com
DFT studies on pyridazine derivatives often focus on calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. tandfonline.com Other calculated parameters, such as electronegativity (χ), global hardness (η), and softness (S), provide further insights into the molecule's reactivity and potential interaction sites for electrophilic or nucleophilic attack. tandfonline.com The results of these calculations are often used to explain observed reaction outcomes or to predict the most likely sites for reaction on the pyridazine ring.
| Parameter | Description | Typical Application |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |
| Dipole Moment (μ) | Measure of molecular polarity | Influences solubility and intermolecular interactions |
| Hardness (η) | Resistance to change in electron distribution | Related to the stability of the molecule |
| Softness (S) | Reciprocal of hardness | Indicates higher reactivity |
Table 2. Common quantum chemical parameters calculated using DFT to predict molecular reactivity.
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method allows for the exploration of a molecule's conformational landscape, providing insights into its flexibility, stability, and interactions with its environment, such as solvent molecules. researchgate.netmdpi.com
For a molecule like this compound, MD simulations could be used to analyze the rotational freedom of the ethyl ester group relative to the pyridazine ring. This conformational flexibility can be important in substrate-receptor binding or in determining the accessibility of reaction sites. Simulations can also reveal stable conformations and the energy barriers between them. Furthermore, by including solvent molecules in the simulation, one can study how intermolecular interactions, such as hydrogen bonding, influence the preferred conformation and dynamics of the molecule in solution. nih.gov While specific MD simulation studies on this compound are not widely reported, the methodology has been applied to various heterocyclic compounds to understand their structural stability and dynamic behavior. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the HOMO of one molecule and the LUMO of another. tandfonline.com For reactions involving this compound, FMO theory helps to rationalize its behavior as either an electron donor or acceptor.
In reactions like the Diels-Alder reaction, where pyridazine derivatives can act as heterodienes, the relative energies of the HOMO and LUMO of the pyridazine and the dienophile determine the feasibility and regioselectivity of the reaction. organic-chemistry.org FMO analysis can predict whether the reaction will proceed via a normal electron-demand (HOMOdiene-LUMOdienophile) or inverse electron-demand (LUMOdiene-HOMOdienophile) pathway. The shapes and locations of the HOMO and LUMO lobes on the pyridazine ring also indicate the preferred sites for bond formation during cycloaddition reactions.
Stereochemical Aspects and Chiral Synthesis of Pyridazine-3-carboxylate Derivatives
The synthesis of molecules with specific three-dimensional arrangements (stereochemistry) is a central theme in modern organic chemistry, particularly for pharmaceutical applications. The development of methods to produce single enantiomers of chiral pyridazine derivatives is an active area of research.
Several strategies have been employed to achieve stereocontrol in the synthesis of pyridazine-containing molecules. One approach is the chiral pool method , which starts with an already enantiomerically pure starting material. For example, the asymmetric synthesis of a chiral (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative has been achieved starting from (R)-2-chloropropionyl chloride, preserving the stereocenter throughout the reaction sequence. researchgate.net
Another powerful technique is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer over the other. A notable example is the direct, highly enantioselective 1,4-dearomatization of pyridazines using a chiral copper hydride catalyst, which allows for the synthesis of enantioenriched C4-functionalized heterocycles. nih.gov This method avoids the need for pre-activating the pyridazine ring or using a pre-formed chiral nucleophile. nih.gov
Enzymatic reactions also offer a route to chiral pyridazines. The lipase-catalyzed resolution of racemic mixtures, for instance, has been used to separate enantiomers of 2-(acyloxymethyl)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivatives, providing a practical method for obtaining the desired chiral product. researchgate.net These examples demonstrate that various modern synthetic methodologies can be applied to control the stereochemistry of pyridazine derivatives, enabling the synthesis of complex, optically active molecules. chim.itresearchgate.net
Reactivity and Derivatization of Ethyl Pyridazine 3 Carboxylate in Complex Molecular Architectures
Reactions at the Ester Moiety
The ester group at the C-3 position of the pyridazine (B1198779) ring behaves as a typical carboxylic acid ester, undergoing transformations such as hydrolysis, amidation, and conversion to hydrazides. These reactions provide a straightforward pathway to modify the side chain, introducing new functional groups and building blocks for further synthesis.
The ethyl ester of pyridazine-3-carboxylate can be readily hydrolyzed under either acidic or basic conditions to yield its corresponding carboxylic acid, Pyridazine-3-carboxylic acid. This reaction is a fundamental step for syntheses where the carboxylic acid functionality is required for subsequent coupling reactions or for its intrinsic properties.
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, efficiently converts the ester to the carboxylate salt and then to the free carboxylic acid.
Acid-Catalyzed Hydrolysis: Refluxing the ester in the presence of a strong acid, like hydrochloric acid or sulfuric acid, in an aqueous medium also facilitates the hydrolysis, yielding the final carboxylic acid product.
This conversion is a common and high-yielding transformation in pyridazine chemistry.
The direct conversion of ethyl pyridazine-3-carboxylate into various amides is a key strategy for introducing nitrogen-based functional groups. This can be achieved through direct amidation with primary or secondary amines. These reactions often require elevated temperatures or the use of catalysts to proceed efficiently, converting the relatively stable ethyl ester into the corresponding pyridazine-3-carboxamide. mdpi.comacs.org The use of specialized coupling agents can facilitate this transformation under milder conditions. lookchemmall.comorganic-chemistry.orgnih.gov
The resulting amides are valuable intermediates in medicinal chemistry and materials science. Below is a table summarizing representative amidation reactions.
| Amine Reactant | Product | Typical Conditions |
|---|---|---|
| Ammonia (B1221849) | Pyridazine-3-carboxamide | Heating with aqueous or alcoholic ammonia |
| Benzylamine | N-Benzylpyridazine-3-carboxamide | Heating in a suitable solvent or using a borane (B79455) catalyst mdpi.com |
| Piperidine | (Pyridazin-3-yl)(piperdin-1-yl)methanone | Heating in excess amine or with a coupling agent |
| Aniline | N-Phenylpyridazine-3-carboxamide | High temperature or use of a catalyst like borane-pyridine mdpi.com |
A particularly useful transformation of the ester moiety is its reaction with hydrazine (B178648) hydrate (B1144303). This reaction typically proceeds smoothly by heating the ester in an alcoholic solvent, such as ethanol, to produce Pyridazine-3-carbohydrazide in high yield. tandfonline.comnih.gov
This carbohydrazide (B1668358) is a crucial building block for the synthesis of various five-membered nitrogen-containing heterocycles. The terminal -NH2 group of the hydrazide can react with a range of electrophiles to undergo cyclization, forming stable aromatic systems. For example, reaction with orthoesters can lead to the formation of 1,2,4-triazoles, while condensation with 1,3-dicarbonyl compounds can yield pyrazoles. researchgate.net These subsequent transformations highlight the synthetic utility of the hydrazide intermediate.
The table below illustrates the formation of the hydrazide and a subsequent cyclization reaction.
| Reactant | Intermediate/Product | Reaction Type |
|---|---|---|
| Hydrazine Hydrate | Pyridazine-3-carbohydrazide | Hydrazinolysis |
| Pyridazine-3-carbohydrazide + Phthalic Anhydride | Phthalazinone-fused Pyridazine Derivative | Condensation/Cyclization tandfonline.com |
Reactions at the Pyridazine Core
The pyridazine ring is an aromatic, π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic characteristic makes the ring generally unreactive towards electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution, especially when activated by a suitable leaving group.
Direct electrophilic aromatic substitution (EAS) on the pyridazine ring is exceptionally difficult. researchgate.netwikipedia.org The two adjacent nitrogen atoms strongly withdraw electron density from the carbon atoms of the ring, deactivating it towards attack by electrophiles. The reactivity of pyridazine in EAS is often compared to that of highly deactivated benzene (B151609) derivatives like nitrobenzene. youtube.comquora.com
Furthermore, the reaction conditions for many EAS reactions involve strong acids (e.g., nitration, sulfonation), which leads to the protonation of one or both of the basic nitrogen atoms. wikipedia.orgyoutube.com This creates a pyridazinium cation, which is even more severely deactivated towards electrophilic attack. Similarly, Lewis acids used in reactions like Friedel-Crafts alkylation or acylation will coordinate with the nitrogen lone pairs, leading to the same deactivating effect. youtube.com For these reasons, direct electrophilic substitution on this compound is generally not a viable synthetic route. If substitution were forced under harsh conditions, it would be predicted to occur at the C-5 position, which is meta to both ring nitrogens and furthest from the deactivating ester group.
In stark contrast to its inertness towards electrophiles, the electron-deficient pyridazine ring is highly activated for nucleophilic aromatic substitution (SNAr), provided a good leaving group, such as a halogen, is present on the ring. dur.ac.uk This reaction is a cornerstone for the functionalization of the pyridazine core.
The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov In the second step, the leaving group is expelled, restoring the aromaticity of the ring. The presence of the electron-withdrawing nitrogen atoms and the C-3 ester group helps to stabilize the negative charge of the intermediate, thus facilitating the reaction.
Halogenated derivatives, such as 6-chloro-ethyl pyridazine-3-carboxylate, are common substrates for these reactions. They can react with a wide variety of nucleophiles, including alkoxides, thiolates, and amines, to yield highly substituted pyridazine derivatives. rsc.org
The table below presents examples of SNAr reactions on a model halogenated pyridazine substrate.
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| Ethyl 6-chloropyridazine-3-carboxylate | Sodium Methoxide (NaOMe) | Ethyl 6-methoxypyridazine-3-carboxylate | rsc.org |
| Ethyl 6-chloropyridazine-3-carboxylate | Pyrrolidine | Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate | rsc.org |
| Ethyl 3,6-dichloropyridazine-4-carboxylate | Dimethylamine | Ethyl 6-chloro-3-(dimethylamino)pyridazine-4-carboxylate | rsc.org |
| Ethyl 3,4-dichloro-6-dimethylaminopyridazine | Sodium Ethoxide (NaOEt) | Ethyl 3-chloro-4-ethoxy-6-dimethylaminopyridazine | rsc.org |
Metalation and Subsequent Functionalization
The regioselective functionalization of the pyridazine ring through directed ortho-metalation (DoM) is a powerful strategy for introducing substituents at specific positions. In the case of 3-substituted pyridazines, the directing metalation group (DMG) at the C-3 position dictates the site of deprotonation by strong bases. For this compound, the ester group, in conjunction with the ring nitrogen atoms, is expected to direct metalation to the C-4 position. This is consistent with observations for other 3-substituted pyridazines bearing DMGs such as chloro, methoxy, or amide groups. nih.govresearchgate.net
The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) using strong, non-nucleophilic lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). More recently, TMP-zinc or TMP-magnesium bases have been employed for the metalation of pyridazines, offering improved functional group tolerance and regioselectivity. nih.govnih.govthieme-connect.de The resulting C-4 organometallic intermediate is a potent nucleophile that can be trapped in situ with a wide range of electrophiles, leading to the formation of 4-substituted-pyridazine-3-carboxylates.
The general mechanism involves the coordination of the lithium amide to the N-2 nitrogen of the pyridazine ring. This pre-complexation acidifies the adjacent C-4 proton, facilitating its abstraction by the amide base to form a stable 4-lithiopyridazine intermediate. This intermediate can then undergo reaction with various electrophiles.
Table 1: Representative Electrophiles for Functionalization of 4-Lithiated Pyridazines
| Electrophile Class | Specific Example | Resulting Functional Group |
| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ |
| Aldehydes | Benzaldehyde (C₆H₅CHO) | -CH(OH)C₆H₅ |
| Ketones | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ |
| Isocyanates | Phenyl isocyanate (C₆H₅NCO) | -C(O)NHC₆H₅ |
| Carbon Dioxide | CO₂ | -COOH |
| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | -Si(CH₃)₃ |
| Stannyl Halides | Tributyltin chloride ((C₄H₉)₃SnCl) | -Sn(C₄H₉)₃ |
This method provides a reliable route to otherwise difficult-to-access 3,4-disubstituted pyridazine derivatives, making this compound a versatile building block for the synthesis of complex molecules.
Formation of Fused Heterocyclic Systems
This compound serves as a key precursor for the synthesis of various fused heterocyclic systems, where the pyridazine ring is annulated with other carbocyclic or heterocyclic rings. These reactions often involve multi-step sequences that functionalize the ester group and/or the pyridazine ring to facilitate cyclization.
Synthesis of Pyrido[x,y-c]pyridazines and Polycyclic Derivatives
The construction of the pyrido[x,y-c]pyridazine scaffold from pyridazine-3-carboxylate derivatives has been demonstrated through several synthetic strategies. For instance, the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives can be achieved starting from 4,6-dichloropyridazine-3-carboxylate. rsc.org In a key step, regioselective nucleophilic substitution at the more reactive C-4 position with a malonate derivative, followed by acid-catalyzed decarboxylation, introduces a key side chain. Subsequent cyclocondensation with ammonia leads to the formation of the fused dihydroxypyridopyridazine ring system. This intermediate can then be further functionalized to access a variety of polycyclic derivatives. rsc.org
Imidazo- and Thiazolo-fused Pyridazines
The synthesis of imidazo[1,2-b]pyridazines, a class of compounds with significant biological activity, typically involves the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.gov While not a direct reaction of this compound, it can be readily converted into the necessary precursor. A common synthetic route involves the following steps:
Hydrazinolysis: Reaction of this compound with hydrazine hydrate to form pyridazine-3-carbohydrazide.
Curtius Rearrangement: The carbohydrazide is treated with nitrous acid to form an acyl azide, which upon heating undergoes rearrangement to an isocyanate. Hydrolysis of the isocyanate yields 3-aminopyridazine.
Cyclocondensation: The resulting 3-aminopyridazine is then reacted with a suitable α-haloketone (e.g., phenacyl bromide) in the presence of a mild base to afford the target imidazo[1,2-b]pyridazine. nih.gov
A similar strategy can be envisioned for the synthesis of thiazolo-fused pyridazines, such as thiazolo[3,2-b]pyridazinones. This would involve the initial conversion of this compound to a pyridazine-3-thiol (B1598171) derivative. The thiol can then be reacted with a suitable dielectrophile, such as an α,β-unsaturated carboxylic acid or an α-halo ester, to construct the fused thiazole (B1198619) ring.
Pyrazolo[1,5-a]pyridine-3-yl pyridazin-3-ones
A concise synthetic route to the pharmacologically relevant 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-ones has been developed, which utilizes a [3+2] cycloaddition reaction as a key step. rsc.org The synthesis begins with the reaction of a 6-alkyl-4-oxohex-5-ynoate with a pyridine (B92270) N-imine (generated in situ from an N-aminopyridinium salt). This cycloaddition forms a pyrazolo[1,5-a]pyridine (B1195680) core. The resulting intermediate, which now contains the pyrazolo[1,5-a]pyridine moiety attached to a keto-ester side chain, is then subjected to condensation with hydrazine. This final step constructs the pyridazinone ring, yielding the target 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one. rsc.org
Alternatively, a more direct approach involves the cycloaddition of a pyridine N-imine with a pre-formed 6-(alkyn-1-yl)pyridazin-3-one derivative. rsc.org This method directly furnishes the desired fused heterocyclic system in a single cyclization step, albeit in more modest yields. These strategies highlight the utility of cycloaddition reactions in building complex molecular architectures containing the pyridazine ring.
Synthesis of Pyridazine-Containing Coordination Compounds
The pyridazine nucleus, with its two adjacent nitrogen atoms, is an excellent building block for the construction of ligands for coordination chemistry. The introduction of a carboxylate or ester functionality at the 3-position further enhances its coordinating ability, allowing for the formation of a wide range of metal complexes with diverse structural and electronic properties.
Ligand Properties of Pyridazine-3-carboxylic Acid and its Esters
Pyridazine-3-carboxylic acid, the parent acid of the title ester, is a versatile ligand capable of coordinating to metal ions in several ways. The most common coordination mode involves the deprotonated carboxylate group and the adjacent ring nitrogen (N2), forming a stable five-membered chelate ring. nih.gov This bidentate N,O-chelation is observed in numerous complexes, for example, with ruthenium(II) and ruthenium(III). nih.gov
The second nitrogen atom of the pyridazine ring (N1) can also participate in coordination, leading to the formation of polynuclear or polymeric structures. In these cases, the pyridazine-3-carboxylate ligand can act as a bridge between two or more metal centers. nih.govnih.gov For instance, in some sodium-ruthenium complexes, the carboxylate acts as a monodentate bridging ligand, while the pyridazine nitrogens coordinate to different metal centers, resulting in an infinite chain structure. nih.gov This bridging capability is a key feature of pyridazine-based ligands.
This compound, as a neutral ligand, exhibits different but related coordinating properties. While it lacks the anionic charge of the deprotonated acid, it can still coordinate to metal centers through one or both of its nitrogen atoms. Coordination is most likely to occur through the N2 nitrogen due to the electronic influence and potential steric hindrance of the adjacent ester group. The carbonyl oxygen of the ester group can also participate in coordination, potentially leading to a bidentate N,O-chelation similar to the parent acid, although the resulting chelate would be with a neutral ligand. The ability of the pyridazine ring to bridge metal centers is retained in the ester, allowing for the formation of dimeric and polymeric coordination compounds.
Table 2: Comparison of Ligand Properties
| Feature | Pyridazine-3-carboxylic Acid (Deprotonated) | This compound |
| Charge | Anionic (-1) | Neutral |
| Primary Donor Atoms | N2 (ring), O (carboxylate) | N2 (ring), O (carbonyl) |
| Common Coordination Mode | Bidentate (N,O) chelation | Monodentate (N2) or Bidentate (N,O) chelation |
| Bridging Capability | Yes, via N1 and/or carboxylate oxygen | Yes, via N1 and N2 |
| Resulting Complexes | Mononuclear chelates, polynuclear bridged systems | Mononuclear complexes, polynuclear bridged systems |
The electronic properties of the ester versus the carboxylate also influence the resulting metal complexes. The ester is a weaker electron donor than the carboxylate, which can affect the stability and reactivity of the coordination compounds.
Complexation with Transition Metals (e.g., Ruthenium, Zinc, Manganese, Cobalt, Cadmium, Lithium)
The reactivity of this compound with transition metals is characterized by the initial hydrolysis of the ester functionality, followed by the coordination of the resulting pyridazine-3-carboxylate anion with the metal center. This in-situ ligand formation is a common pathway in the synthesis of coordination complexes from ester precursors under conditions that facilitate hydrolysis. The deprotonated pyridazine-3-carboxylate ligand typically acts as a bidentate or bridging ligand, utilizing the nitrogen atom of the pyridazine ring and one or both oxygen atoms of the carboxylate group to form stable complexes with a variety of transition metals.
Ruthenium: Ruthenium complexes with pyridazine-3-carboxylic acid have been synthesized, demonstrating the coordination of the deprotonated ligand. nih.govnih.gov For instance, the reaction of a dimeric arene-ruthenium precursor with pyridazine-3-carboxylic acid yields a Ru(II) complex, while Ru(III) complexes can be formed using a ruthenium(III) chloride solution. nih.govnih.gov In these complexes, the pyridazine-3-carboxylate ligand binds to the ruthenium ion in a bidentate fashion through the nitrogen donor of the pyridazine ring and one of the carboxylate oxygen atoms. nih.govnih.gov
Zinc: The complexation of zinc(II) with pyridazine-3-carboxylate results in the formation of monomeric molecules. tandfonline.com In the resulting structure, the zinc(II) ion is coordinated by two pyridazine-3-carboxylate ligands, each binding through a nitrogen atom of the pyridazine ring and an oxygen atom from the carboxylate group. tandfonline.com The coordination sphere of the zinc ion is typically completed by water molecules. tandfonline.com
Manganese: Manganese(II) forms monomeric complexes with the pyridazine-3-carboxylate ligand, exhibiting an octahedral coordination geometry. researchgate.net The ligand chelates to the manganese ion, contributing to a stable complex. While detailed synthetic procedures starting from the ethyl ester are not extensively documented, the formation of the carboxylate complex implies a similar hydrolysis and coordination pathway.
Cobalt: While specific studies on the complexation of cobalt with this compound are not readily available, the coordination chemistry of cobalt with related pyrazine-2-carboxylate (B1225951) ligands has been investigated. tandfonline.comresearchgate.net These studies reveal the formation of both mononuclear and polynuclear complexes where the ligand bridges metal centers. It is anticipated that pyridazine-3-carboxylate would exhibit similar coordination behavior with cobalt(II) and cobalt(III), acting as a versatile ligand.
Cadmium: Cadmium(II) is known to form coordination polymers with various pyridine-carboxylate ligands. acs.org These structures often feature the carboxylate groups bridging adjacent cadmium centers. acs.org This tendency to form extended networks suggests that the reaction of this compound with cadmium salts would likely lead to the formation of polymeric structures after hydrolysis of the ester.
Lithium: The reaction of pyridazine-3-carboxylic acid with a lithium salt such as lithium hydroxide results in the formation of a monomeric lithium complex. nih.gov In this complex, the lithium ion is chelated by the pyridazine-3-carboxylate ligand through one of the nitrogen atoms of the pyridazine ring and an oxygen atom of the carboxylate group. nih.gov The coordination sphere is completed by water molecules, resulting in a distorted tetrahedral geometry around the lithium ion. nih.gov
Table 1: Summary of Metal Complexation with Pyridazine-3-carboxylate
| Metal | Observed Product with Pyridazine-3-carboxylate | Coordination Mode | Resulting Geometry |
| Ruthenium | [Ru(II/III)(pdz-3-COO)xLy] | Bidentate (N,O) | Distorted Tetrahedral/Octahedral nih.govresearchgate.net |
| Zinc | [Zn(pdz-3-COO)2(H2O)2]·2H2O | Bidentate (N,O) | Octahedral tandfonline.com |
| Manganese | Monomeric Mn(II) complex | Bidentate (N,O) | Octahedral researchgate.net |
| Cobalt | (Anticipated) Mononuclear or Polynuclear Complexes | Bidentate or Bridging | (Anticipated) Octahedral |
| Cadmium | (Anticipated) Coordination Polymers | Bridging | (Anticipated) Octahedral or other polymeric geometries |
| Lithium | [Li(pdz-3-COO)(H2O)2] | Bidentate (N,O) | Distorted Tetrahedral nih.gov |
Crystal Structure Analysis of Metal Complexes
The crystal structures of metal complexes derived from pyridazine-3-carboxylate reveal a diversity of coordination environments and molecular architectures, largely influenced by the nature of the metal ion.
Ruthenium Complexes: Single-crystal X-ray diffraction analysis of ruthenium complexes with pyridazine-3-carboxylate confirms the bidentate coordination of the ligand. nih.govnih.gov In a Ru(II) complex, the geometry around the ruthenium atom is described as distorted tetrahedral. researchgate.net The Ru-N and Ru-O bond lengths are in the range of 2.053(5) to 2.083(4) Å. researchgate.net For Ru(III) complexes, the coordination sphere is typically an elongated octahedron, a distortion that can be attributed to the Jahn-Teller effect. nih.gov In these octahedral complexes, the equatorial plane is formed by two trans-related N,O-bidentate pyridazine-3-carboxylate ligands, with other ligands such as chloride ions occupying the axial positions. nih.gov
Zinc Complex: The crystal structure of di(aqua-O)bis(trans-pyridazine-3-carboxylato-N,O)zinc(II) dihydrate shows that the zinc(II) ion is located at a center of symmetry. tandfonline.com It is coordinated by two pyridazine-3-carboxylate ligands and two water molecules in a trans configuration, resulting in an octahedral geometry. tandfonline.com The ligand chelates the zinc ion through one of the pyridazine nitrogen atoms and one of the carboxylate oxygen atoms. tandfonline.com
Manganese Complex: While detailed crystal structure data for a manganese pyridazine-3-carboxylate complex is not extensively published, it has been reported that monomeric molecules with octahedral coordination geometry are formed. researchgate.net This suggests a coordination environment similar to that of the zinc complex, with the pyridazine-3-carboxylate ligands and likely water molecules completing the coordination sphere.
Cobalt Complexes: There is a lack of specific crystal structure data for cobalt complexes with pyridazine-3-carboxylate. However, studies on cobalt(III) complexes with similar ligands like pyrazine-2,6- and pyridine-2,6-dicarboxylic acids show that these ligands act as tridentate coordinators, resulting in a distorted octahedral geometry around the cobalt center. researchgate.net It is plausible that pyridazine-3-carboxylate would form complexes with cobalt exhibiting octahedral coordination.
Cadmium Complexes: Specific crystal structures of cadmium complexes with pyridazine-3-carboxylate are not detailed in the available literature. However, cadmium(II) is known to form a variety of coordination polymers with related pyridine-carboxylate and imidazole-carboxylate linkers, often resulting in two- or three-dimensional framework structures. acs.org The coordination number for cadmium in these types of structures is often six or seven, leading to distorted octahedral or other complex geometries. acs.org
Lithium Complex: The crystal structure of trans-diaqua(pyridazine-3-carboxylato-κ2 N,O)lithium reveals a monomeric molecule where the Li+ ion is chelated by one pyridazine-3-carboxylate ligand and two water molecules. nih.gov The coordination geometry around the lithium ion is a distorted tetrahedron. nih.gov The pyridazine ring is nearly planar, and the monomers are linked in the crystal lattice through a network of hydrogen bonds involving the coordinated water molecules and the carboxylate oxygen atoms. nih.gov
Table 2: Selected Crystallographic Data for Metal Complexes of Pyridazine-3-carboxylate
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| [([(η6-p-cym)RuIICl(pdz-3-COO)])] researchgate.net | Monoclinic | P21/c | Ru-N: 2.083(4), Ru-O: 2.053(5) | N-Ru-O: ~77 |
| [RuIIICl2(pdz-3-COO)2Na(H2O)]n(H2O)0.11 nih.gov | Orthorhombic | P212121 | Ru-N: 2.030(1), Ru-O: 2.033(1) | N-Ru-O: ~80 |
| [Zn(pdz-3-COO)2(H2O)2]·2H2O tandfonline.com | Not specified | Not specified | Not specified | Not specified |
| [Li(pdz-3-COO)(H2O)2] researchgate.netnih.gov | Monoclinic | P21/c | Li-N: 2.095(4), Li-O(carboxylate): Not specified | N-Li-O: Not specified |
Pharmacological and Agrochemical Investigations of Pyridazine 3 Carboxylate Derivatives
Anticancer and Antitumor Activity Studies
The quest for more effective and selective cancer therapies has led to the extensive investigation of pyridazine-3-carboxylate derivatives. These compounds have demonstrated promising anticancer and antitumor properties through various mechanisms of action.
Numerous studies have evaluated the cytotoxic effects of pyridazine-3-carboxylate derivatives against a panel of human cancer cell lines. A novel series of 3,6-disubstituted pyridazines exhibited potent anti-proliferative action against human breast cancer cell lines T-47D and MDA-MB-231. nih.govresearchgate.net Specifically, the methyltetrahydropyran-bearing pyridazine (B1198779) derivative 11m emerged as a highly potent inhibitor for both T-47D and MDA-MB-231 cell lines, with IC50 values of 0.43 ± 0.01 µM and 0.99 ± 0.03 µM, respectively. nih.govresearchgate.net However, these derivatives showed weaker activity against the ovarian cancer cell line SKOV-3. nih.govresearchgate.net
Further research on newly synthesized pyridazine-based inhibitors revealed selective cytotoxicity against cancer cells. mdpi.com For instance, compound 2S-5 displayed IC50 values of 6.21 µM against MDA-MB-231 cells, while compound 2S-13 showed an IC50 value of 7.73 µM against the same cell line. mdpi.com Another study highlighted that certain pyridazine derivatives induced morphological changes characteristic of apoptosis in MDA-MB-231 cells, including cell shrinkage and the formation of apoptotic bodies. nih.gov
The following table summarizes the in vitro cytotoxicity of selected pyridazine-3-carboxylate derivatives:
| Compound | Cell Line | IC50 (µM) |
| 11m | T-47D | 0.43 ± 0.01 |
| 11m | MDA-MB-231 | 0.99 ± 0.03 |
| 2S-5 | MDA-MB-231 | 6.21 |
| 2S-13 | MDA-MB-231 | 7.73 |
A key mechanism through which pyridazine-3-carboxylate derivatives exert their anticancer effects is by targeting specific protein kinases that are crucial for cancer cell proliferation and survival.
Cyclin-Dependent Kinase 2 (CDK2): Several 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of CDK2. nih.gov Compound 11m , which demonstrated significant cytotoxicity, also exhibited the best CDK2 inhibitory activity with an IC50 of 20.1 ± 0.82 nM. nih.gov Other derivatives, such as 11e , 11h , and 11l , also showed good inhibitory action towards CDK2 with IC50 values of 151 ± 6.16, 43.8 ± 1.79, and 55.6 ± 2.27 nM, respectively. nih.gov
c-Jun N-terminal Kinase 1 (JNK1): A series of novel 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway. acs.orgnih.govbue.edu.eg Compound 9e from this series was found to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form. bue.edu.eg
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1, a negative regulator of T-cell receptor signaling, has emerged as a promising target for cancer immunotherapy. researchgate.netnih.govnih.gov Pyrazolopyridine derivatives have been discovered as selective inhibitors of HPK1. nih.gov One such compound, 16 , demonstrated promising enzymatic and cellular potency with good kinome selectivity. nih.gov
The inhibitory activities of selected pyridazine derivatives against specific protein kinases are presented in the table below:
| Compound | Target Kinase | IC50 (nM) |
| 11m | CDK2 | 20.1 ± 0.82 |
| 11h | CDK2 | 43.8 ± 1.79 |
| 11l | CDK2 | 55.6 ± 2.27 |
| 11e | CDK2 | 151 ± 6.16 |
The promising in vitro results of pyridazine-3-carboxylate derivatives have been translated into in vivo antitumor efficacy in preclinical models.
In a study involving an Ehrlich ascites carcinoma solid tumor animal model, compound 9e demonstrated a significant reduction in mean tumor volume. acs.orgnih.gov Treatment with 9e at a dose of 15 mg/kg resulted in an 80.9% reduction in tumor volume compared to the untreated control group after 12 days. acs.org
Furthermore, 3-(fluoro-imidazolyl)pyridazine derivatives have been identified as potent STING (stimulator of interferon genes) agonists with antitumor activity. acs.org Intravenous administration of compound A4 in mice led to a dose-dependent increase in plasma IFN-β levels, a key indicator of STING activation, suggesting its potential for in vivo antitumor efficacy. acs.org
Mechanistic studies have revealed that these compounds can modulate key signaling pathways involved in cancer progression. For example, compound 2S-13 was found to modulate the PI3K-Akt, MAPK, apoptosis, and HIF-1 pathways in breast cancer cells. mdpi.com
Antimicrobial and Anti-Biofilm Activities
In addition to their anticancer properties, pyridazine-3-carboxylate derivatives have shown significant potential as antimicrobial agents, addressing the growing concern of antibiotic resistance.
Pyridazine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiomedpharmajournal.org
One study reported that a novel series of pyridazinone derivatives exhibited significant antibacterial activities. mdpi.com Compounds 7 and 13 were particularly effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Another derivative, compound 3 , was the most active against Gram-positive bacteria, with an MIC of 4.52 µM against S. aureus (MRSA). mdpi.com The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring was found to decrease antibacterial activity, while hydrolysis of the ester group enhanced activity against Gram-negative bacteria. mdpi.com
Ruthenium complexes with pyridazine-3-carboxylic acid have also been synthesized and shown to possess antibacterial activity. nih.govmdpi.com Complexes 1 and 2 were active against E. coli, S. aureus, and P. aeruginosa at a concentration of 1 mM. mdpi.com These complexes also demonstrated significant anti-biofilm activity against P. aeruginosa PAO1, with a 66% inhibition of biofilm formation at a concentration of 0.5 mM. mdpi.com
The following table summarizes the antibacterial efficacy of selected pyridazine derivatives:
| Compound | Bacterial Strain | MIC (µM) |
| 3 | S. aureus (MRSA) | 4.52 |
| 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 |
| 13 | A. baumannii, P. aeruginosa | 3.74, 7.48 |
Pyridazine-3-carboxylate derivatives have also been investigated for their antifungal properties. biomedpharmajournal.org A study on pyridazinone-based diarylurea derivatives revealed that compound 8g exhibited significant antifungal activity against Candida albicans, with an MIC of 16 μg/mL. rsc.orgnih.gov Several other derivatives in the same series also showed moderate antifungal activity. nih.gov
Anti-inflammatory and Analgesic Properties
The pyridazine scaffold is present in numerous compounds investigated for their anti-inflammatory and analgesic activities. rjptonline.orgnih.gov Research has shown that derivatives of 3(2H)-pyridazinone, a related structure, possess significant analgesic and anti-inflammatory effects.
In one study, a series of 6-substituted-3(2H)-pyridazinone derivatives were synthesized and evaluated. nih.gov Several compounds exhibited significant analgesic activity in the phenylbenzoquinone-induced writhing test in mice. nih.gov Specifically, compound 8d (6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone) demonstrated anti-inflammatory activity comparable to the standard drug indomethacin in the carrageenan-induced paw edema model. nih.gov Another study focused on ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, which are structurally more similar to Ethyl pyridazine-3-carboxylate. These compounds were also reported to have analgesic and anti-inflammatory activity without the common side effect of gastric ulceration seen with other non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Furthermore, novel pyrido[2,3-d]pyridazine-2,8-dione derivatives have been synthesized and shown to exhibit potent anti-inflammatory activity by dually inhibiting COX-1 and COX-2 enzymes. nih.govrsc.org
While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, the consistent activity of structurally related pyridazine and pyridazinone derivatives suggests that this class of compounds is a promising area for the development of new anti-inflammatory and analgesic agents.
Antihypertensive and Diuretic Activities
Pyridazine derivatives have been recognized for a wide array of biological activities, including antihypertensive effects. rjptonline.orgresearchgate.net The pyridazine ring is a component of several therapeutic agents, some of which are used to manage hypertension. While specific studies focusing on the antihypertensive and diuretic effects of this compound are not extensively documented in the available literature, the general pharmacological profile of the pyridazine class suggests this as a potential area for future investigation.
Antidiabetic Potential and Enzyme Inhibition (e.g., Dipeptidyl Peptidase-IV, 5-Lipoxygenase)
The management of type 2 diabetes mellitus involves various therapeutic strategies, including the inhibition of enzymes like dipeptidyl peptidase-IV (DPP-IV) and 5-lipoxygenase (5-LOX).
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated approach for treating type 2 diabetes. nih.gov Several studies have highlighted the potential of pyridazine derivatives as DPP-IV inhibitors. rjptonline.org For instance, the synthesis of novel pyridazine-acetohydrazide hybrids has been reported to yield compounds with DPP-IV inhibitory activity in the nanomolar range. nih.gov Although research specifically on this compound is scarce, the broader class of pyridazine-containing molecules is considered a promising scaffold for developing new antidiabetic drugs targeting DPP-IV. rjptonline.org
5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme is involved in the inflammatory pathway, and its inhibitors have therapeutic potential. A study on tricyclic pyridazino(3,4-c)quinolines and pyridazino(4,5-c)quinolines, which contain the pyridazine core, investigated their 5-lipoxygenase inhibitory activity. The study found that the synthesized tricyclic hydroxamic acids exhibited only weak inhibition of 5-LOX. nih.gov This indicates that while the pyridazine nucleus can be incorporated into 5-LOX inhibitors, the specific structural configuration is critical for potent activity.
Other Biological Activities
The broad biological profile of pyridazine derivatives includes significant potential in combating various infectious diseases.
Antiviral and Anti-HIV Activities: The pyridazine ring is a structural component in compounds that have been evaluated for antiviral properties. rjptonline.orgresearchgate.net Several studies have reported that pyridazine derivatives possess anti-HIV activity. researchgate.net For example, a series of novel pyridazine derivatives were synthesized and tested for their ability to inhibit the HIV-1 integrase (IN) enzyme, with one derivative showing activity at a micromolar concentration. researchgate.net Other research on 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives found them to be potent inhibitors of human cytomegalovirus and varicella-zoster virus replication, although they were inactive against HIV. nih.gov
Antituberculosis Activities: Tuberculosis remains a major global health threat, and the search for new antitubercular drugs is ongoing. Substituted pyridazine derivatives have emerged as a promising class of compounds in this area. neuroquantology.comneuroquantology.com Various N1-substituted-diphenyl ether-bis-pyridazine derivatives have been synthesized and shown to have significant activity against Mycobacterium tuberculosis H37Rv, with some compounds considered active if their 90% inhibitory concentration (IC90) is ≤10 μg/mL. neuroquantology.com These findings suggest that the pyridazine scaffold is a viable starting point for the development of new antitubercular therapeutic agents. neuroquantology.comneuroquantology.com
Neuroprotective and Anti-Alzheimer's Effects
There is currently a lack of specific studies investigating the neuroprotective and anti-Alzheimer's effects of this compound. However, the broader family of pyridazine derivatives has been a subject of interest in the development of therapeutic agents for neurodegenerative diseases. Research in this area often focuses on the synthesis of novel pyridazine-containing compounds and their evaluation for activities such as acetylcholinesterase inhibition, a key target in Alzheimer's disease treatment. The structural framework of pyridazine is considered a valuable scaffold in medicinal chemistry for designing molecules with potential central nervous system activity.
Antioxidant Activity
Pyridazine derivatives have attracted considerable attention for their potential antioxidant properties. nih.gov These compounds are investigated for their ability to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The antioxidant capacity of pyridazine derivatives is often evaluated using computational methods and in vitro assays. nih.gov
One study on pyrrolo[2,3-b]quinoxaline derivatives, which contain a related heterocyclic structure, demonstrated that an ethyl carboxylate-containing derivative possessed radical scavenging activity. nih.govresearchgate.net Specifically, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as a promising scavenger of hydroxyl radicals (HO•) in lipid environments. researchgate.net While this is not this compound, it highlights the potential for related structures to exhibit antioxidant effects. The evaluation of antioxidant activity often involves assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov
Table 1: Antioxidant Activity of a Related Ethyl Carboxylate Derivative
| Compound | Radical Scavenging Activity | Assay | Reference |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Demonstrated potential as a radical scavenger | DPPH assay | nih.gov |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Exhibited HO• radical scavenging activity | Computational calculations | researchgate.net |
Note: This table presents data on a structurally related compound, not this compound itself, due to a lack of specific data for the latter.
Cardiotonic and Antithrombic/Anticoagulant Effects
Agrochemical Applications
The pyridazine ring is a key structural motif in a number of agrochemicals. organic-chemistry.orgscispace.comresearchgate.net Derivatives of pyridazine have been investigated for a range of applications in agriculture, including as herbicides, fungicides, and plant growth regulators. scribd.comekb.eg
Herbicidal and Fungicidal Applications
Herbicidal Activity: Pyridazine derivatives are known to possess herbicidal properties. scribd.comekb.eg The pyridine (B92270) carboxylate structure, in a broader sense, is a recognized class of herbicides. uwa.edu.augoogle.com These compounds can act as synthetic auxins, a class of herbicides that disrupt plant growth. uwa.edu.au Research in this area involves the synthesis of novel pyridazine derivatives and screening them for their efficacy against various weed species. nih.govresearchgate.net
Fungicidal Activity: A number of pyridazinone derivatives have been reported to exhibit fungicidal activity. scribd.com For instance, certain pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have been synthesized and tested against plant pathogens like wheat leaf rust (Puccinia recondita). nih.gov The fungicidal activity of these compounds is influenced by the nature of the substituents on the pyridazine ring. nih.gov Novel pyridazine derivatives are continuously being developed and evaluated for their potential as fungicides. nih.govgoogle.commdpi.com
Table 2: Agrochemical Applications of Pyridazine Derivatives
| Application | Target | Examples of Investigated Derivatives |
| Herbicidal | Weeds | Pyridine carboxylic acids, Pyridinyl-benzothiazolones |
| Fungicidal | Plant pathogenic fungi | Pyridazinone-substituted oxadiazoles and thiadiazoles |
Plant Growth Regulation
Certain pyridazine derivatives have been reported to act as plant growth regulators. ekb.eg Plant growth regulators are substances that can modify plant physiological processes. Their effects can include inhibiting or promoting growth, depending on the compound and its concentration. The mechanisms of action for plant growth regulators are diverse, with some, like chlormequat and paclobutrazol, acting by inhibiting the biosynthesis of gibberellin, a key plant hormone. ahdb.org.uk While specific studies on this compound as a plant growth regulator are not detailed in the available literature, the broader class of pyridazine compounds continues to be an area of interest in the development of new agricultural products.
Advanced Characterization and Analytical Methodologies for Pyridazine Carboxylates
Crystallographic Analysis (Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions such as hydrogen bonding and crystal packing.
Table 1: Hypothetical Crystallographic Data for Ethyl Pyridazine-3-carboxylate
| Parameter | Expected Data |
|---|---|
| Crystal System | Data not available in searched sources |
| Space Group | Data not available in searched sources |
| Unit Cell Dimensions | Data not available in searched sources |
| Bond Lengths (Å) | Data not available in searched sources |
| Bond Angles (°) | Data not available in searched sources |
Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of this compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. For the parent pyridazine (B1198779) ring, the ¹H NMR spectrum typically shows a symmetrical pattern. thieme-connect.de For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the three protons on the pyridazine ring and the characteristic quartet and triplet for the ethyl group of the ester. ¹³C NMR spectroscopy would complement this by identifying all unique carbon environments, including those in the pyridazine ring and the ester functional group. thieme-connect.de
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show prominent absorption bands corresponding to the C=O stretching of the ester group, C-O stretching, C=N and C=C stretching of the aromatic ring, and C-H stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The pyridazine ring, being a π-deficient heteroaromatic system, exhibits characteristic electronic absorptions. thieme-connect.de The UV-Vis spectrum of this compound would display absorption maxima related to π→π* and n→π* transitions, influenced by the electronic nature of the carboxylate substituent.
Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would offer further structural confirmation, likely showing the loss of the ethoxy group or the entire ester function. The mass spectrum of the parent pyridazine shows a molecular ion at m/z 80. thieme-connect.de
Table 2: Summary of Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | Signals for pyridazine ring protons; quartet and triplet for ethyl group protons. |
| ¹³C NMR | Chemical Shifts (δ) | Signals for pyridazine ring carbons; carbonyl carbon; ethyl group carbons. |
| IR | Wavenumber (cm⁻¹) | C=O stretch, C-O stretch, C=N/C=C aromatic stretches, C-H stretches. |
| UV-Vis | Wavelength (λmax) | Absorptions corresponding to π→π* and n→π* electronic transitions. |
| MS | Mass-to-charge (m/z) | Molecular ion peak [M]⁺; characteristic fragment ions. |
Chromatographic Methods for Purity and Separation (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like formic acid), would be suitable for its analysis. google.com The compound would be detected by a UV detector at a wavelength corresponding to its absorbance maximum.
Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for qualitatively monitoring reactions and assessing fraction purity during column chromatography. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a solvent system typically composed of a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent to achieve appropriate separation, visualized under UV light.
Table 3: Chromatographic Methods and Parameters
| Method | Stationary Phase | Typical Mobile Phase | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 silica gel | Acetonitrile/Water gradient | UV Detector | Purity assessment, Quantitative analysis |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl acetate/Hexane mixture | UV light (254 nm) | Reaction monitoring, Purity check |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of molecules, providing information on their reduction and oxidation potentials. Pyridazine itself is known to undergo polarographic reduction. thieme-connect.de The electrochemical behavior of this compound would be influenced by the electron-withdrawing nature of the ester group on the π-deficient pyridazine ring. A CV study would reveal the potentials at which the compound can accept or donate electrons, offering insights into its electronic structure and potential for participation in redox processes.
Table 4: Electrochemical Data from Cyclic Voltammetry
| Parameter | Description |
|---|---|
| Oxidation Potential (Epa) | Data not available in searched sources |
| Reduction Potential (Epc) | Data not available in searched sources |
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase behavior of a compound.
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its decomposition temperature, providing an indication of its thermal stability.
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique would be used to determine the melting point and detect any other phase transitions, such as crystallization or glass transitions.
Table 5: Thermal Analysis Data
| Technique | Parameter | Observation |
|---|---|---|
| TGA | Decomposition Temperature (Td) | Data not available in searched sources |
| DSC | Melting Point (Tm) | Data not available in searched sources |
| DSC | Other Phase Transitions | Data not available in searched sources |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Effects on Biological Activity
The pyridazine (B1198779) ring is an attractive scaffold in drug design, and modifications to its structure can lead to significant changes in biological activity. For instance, in a series of pyridazine-based compounds designed as amyloid inhibitors, the type and position of substituents on the flanking aryl rings were found to be crucial for their inhibitory roles. Specifically, a fluorinated compound demonstrated more effective kinetic inhibition of amyloid fibril nucleation compared to the parent compound, highlighting the impact of halogen bonding and electronic effects. nih.gov
In another study focusing on pyridazine derivatives, it was noted that the introduction of various functional groups can modulate their anti-inflammatory potential. The design and synthesis of new pyridazine and pyridazinone derivatives have shown that these compounds can exhibit significant biological activities, which are dependent on the specific substitutions made on the core structure. researchgate.net
Furthermore, the substitution on the pyridazine ring can influence its physicochemical properties, which in turn affects its pharmacokinetic profile. The pyridazine ring is considered a less lipophilic and potentially advantageous substitute for a phenyl ring in drug design. nih.gov
A study on pyridazine-3-carboxamides as CB2 agonists revealed that various substitutions on the pyridazine core led to a range of activities, with some compounds exhibiting potent and selective agonism. This underscores the importance of systematic structural modifications to optimize biological activity.
| Compound/Derivative | Substitution | Observed Biological Activity | Reference |
| Fluorinated Pyridazine Derivative | Fluorine on aryl ring | Enhanced kinetic inhibition of amyloid fibril formation | nih.gov |
| Pyridazine-3-carboxamides | Various amides | Potent and selective CB2 agonism |
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. The pyridazine ring, with its two adjacent nitrogen atoms, can engage in specific hydrogen bonding interactions that are crucial for molecular recognition. nih.gov
While a specific conformational analysis of ethyl pyridazine-3-carboxylate was not found in the reviewed literature, studies on structurally related heterocyclic esters provide valuable insights. For example, the conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate revealed the existence of different stable conformers. The relative stability of these conformers was influenced by the orientation of the ester group relative to the heterocyclic ring. This suggests that the ethyl carboxylate group in this compound can also adopt different spatial orientations, which would significantly impact its interaction with a receptor's binding site.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This approach is particularly useful in ligand-based drug design when the structure of the biological target is unknown.
For pyridazine derivatives, pharmacophore models have been successfully developed to understand their structure-activity relationships. In a study on aminopyridazine derivatives of γ-aminobutyric acid (GABA) as selective GABA-A receptor antagonists, a pharmacophore model predicted the importance of hydrophobicity and aromaticity at the sixth position of the pyridazine nucleus for activity. This model suggested that enhancing the aromaticity of the ligand could lead to better interaction with aromatic amino acid residues in the receptor's binding site.
Another study on pyridazin-3-one derivatives as vasodilators generated a 3D-QSAR pharmacophore model. This model, consisting of two hydrogen bond acceptors and one aromatic ring feature, was used to predict the activity of new compounds. The fitting of the designed molecules to this pharmacophore model provided insights into their potential vasorelaxant activity.
| Pharmacophore Feature | Description | Implication for this compound |
| Hydrogen Bond Acceptor | The nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the ester. | Crucial for interactions with hydrogen bond donors in the receptor. |
| Aromatic Ring | The pyridazine ring itself. | Can participate in π-π stacking interactions with aromatic residues. |
| Hydrophobic Group | The ethyl group of the ester. | May interact with hydrophobic pockets in the binding site. |
In silico Docking and Binding Mode Predictions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This technique provides valuable information about the binding mode and affinity of a ligand, guiding the optimization of lead compounds.
Several studies have employed in silico docking to investigate the binding modes of pyridazine derivatives. For instance, docking studies of pyrido[2,3-d]pyridazines into the GABA-A receptor suggested that their anticonvulsant action might be due to a high binding affinity with the receptor.
In the context of pyridazin-3-one derivatives with vasorelaxant activity, molecular docking was used to evaluate their binding affinities toward the hypothesized biological receptor, the IP3 receptor. The results indicated that the designed compounds had favorable binding energies compared to a reference compound.
For this compound, docking studies could be employed to predict its binding orientation within a specific target protein. The pyridazine ring's nitrogen atoms could act as hydrogen bond acceptors, while the ethyl carboxylate group could form hydrogen bonds or hydrophobic interactions. The predicted binding mode would offer a structural basis for its observed biological activity and guide the design of analogs with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to pyridazine derivatives. For example, a 2D-QSAR study was conducted on novel pyridazine derivatives with vasorelaxant activity. The resulting statistically significant QSAR model was able to validate the observed biological activity. researchgate.net
In another study on pyridazinone derivatives, a QSAR model revealed that the total energy and the logarithm of the partition coefficient (log P) were key factors influencing their fungicidal activities. This suggests that both electronic and hydrophobic properties play a crucial role in the biological activity of these compounds.
While a specific QSAR study on this compound was not identified, the principles from studies on related pyridazine derivatives can be applied. A QSAR model for this compound analogs would likely include descriptors related to:
Electronic properties: Such as atomic charges and dipole moment, reflecting the influence of the nitrogen atoms and the ester group.
Hydrophobicity: Represented by log P, which is crucial for membrane permeability and reaching the target site.
Steric properties: Descriptors like molecular weight and volume, which can influence the fit of the molecule in the binding pocket.
Developing a robust QSAR model for this compound derivatives would be a valuable tool for predicting the biological activity of novel analogs and for guiding the synthesis of compounds with optimized therapeutic potential.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Structural Diversity
The creation of diverse molecular libraries is fundamental to drug discovery and materials science. For pyridazine-3-carboxylates, future synthetic efforts are focused on developing more efficient and versatile methods to introduce a wide array of substituents onto the pyridazine (B1198779) core.
One promising approach is the continued exploration of multicomponent reactions (MCRs). A regioselective, one-pot, three-component reaction in water has been successfully used to synthesize ethyl 6-aryl-3-propylpyridazine-4-carboxylates. researchgate.net Future work will likely expand the scope of such reactions, incorporating a broader range of starting materials to rapidly generate diverse libraries of pyridazine-3-carboxylate analogs.
Another key area is the advancement of C-H functionalization techniques. These methods allow for the direct modification of carbon-hydrogen bonds on the pyridazine ring, offering a more atom-economical and efficient route to novel derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Furthermore, leveraging reactions like the inverse-electron-demand aza-Diels–Alder reaction between 1,2,3-triazines and 1-propynylamines provides a metal-free and highly regioselective pathway to functionalized pyridazines. organic-chemistry.org Adapting such methodologies to incorporate the ethyl carboxylate group will be a significant step forward. Similarly, strategies involving a Diaza–Wittig reaction as a key step are being developed to allow for variation at different positions of the heterocyclic ring. core.ac.uk
Table 1: Emerging Synthetic Strategies for Pyridazine Derivatives
| Synthetic Strategy | Key Features | Potential for Ethyl Pyridazine-3-carboxylate |
|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, operational simplicity. researchgate.net | Rapid generation of diverse libraries with varied substituents. |
| C-H Functionalization | Direct modification of C-H bonds, increased efficiency. | Streamlined synthesis of complex derivatives without pre-functionalization. |
| Inverse-Demand Aza-Diels-Alder | Metal-free, high regioselectivity, neutral conditions. organic-chemistry.org | Access to novel amine-substituted pyridazine carboxylates. organic-chemistry.org |
| Diaza-Wittig Reaction | Versatile for substituent variation at specific positions. core.ac.uk | Controlled synthesis of targeted isomers and functionalized analogs. |
| Copper-Catalyzed Cyclizations | Mild reaction conditions, good functional group tolerance. organic-chemistry.org | Efficient synthesis of dihydropyridazines which can be oxidized to pyridazine carboxylates. |
Exploration of Pyridazine-3-carboxylate in New Therapeutic Areas
Pyridazine derivatives have a well-established history of diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. nih.govjocpr.comjocpr.com Future research will focus on leveraging the this compound scaffold to explore novel therapeutic targets and address unmet medical needs.
One of the most promising areas is in the development of selective agonists for cannabinoid receptor 2 (CB2). A series of pyridazine-3-carboxamides have been designed and synthesized, showing potent and selective CB2 agonist activity. nih.gov Specifically, compound 26 in one study demonstrated an EC₅₀ value of 3.665 nM with remarkable selectivity over the CB1 receptor, highlighting the potential of this scaffold for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 activation. nih.gov
The anti-inflammatory potential of pyridazine-based compounds continues to be a major focus. scispace.com Derivatives have been identified as potent and selective COX-2 inhibitors, showing anti-inflammatory activity superior to indomethacin but with a safer gastric profile in preclinical models. scispace.com Further modification of the this compound core could lead to the discovery of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety.
Moreover, the pyridazine nucleus is being investigated for its role in treating neurodegenerative diseases and as antiviral agents. core.ac.ukresearchgate.net For instance, certain fused pyridazine derivatives have shown promising activity against the Hepatitis A virus (HAV). researchgate.net The this compound moiety can serve as a starting point for creating novel compounds to be screened against a wide range of viral and neurological targets.
Integration with Advanced Materials Science and Optoelectronics
Beyond pharmaceuticals, the unique electronic properties of the pyridazine ring are capturing attention in materials science. Pyridazine is more electron-accepting and more polar than pyridine (B92270), making it a beneficial component in the design of donor-acceptor (D-A) type materials for optoelectronic applications. nih.gov
A significant emerging application is in the development of materials for Thermally Activated Delayed Fluorescence (TADF), which is crucial for creating highly efficient Organic Light-Emitting Diodes (OLEDs). nih.gov Researchers have synthesized pyridazine derivatives bearing electron-donating moieties like phenoxazine and 9,9-dimethyl-9,10-dihydroacridine. These compounds exhibit high thermal stability and emission from an intramolecular charge transfer state, which are desirable properties for TADF emitters. nih.gov The this compound group can be used as a modifiable anchor point to tune the electronic properties of such molecules, potentially leading to next-generation OLEDs with improved efficiency and stability.
The planar structure and nitrogen atoms of the pyridazine ring also make it a candidate for creating organic semiconductors and materials with non-linear optical properties. researchgate.netliberty.edu Future research will involve synthesizing and polymerizing this compound derivatives to explore their potential in transistors, sensors, and other advanced electronic devices.
Table 2: Optoelectronic Properties of Donor-Acceptor Pyridazine Derivatives
| Donor Moiety | Ionization Potential (eV) | Thermal Stability (5% weight loss) | Key Finding |
|---|---|---|---|
| Phenoxazine | 5.42 | 314 °C | Exhibits emission from an intramolecular charge transfer state. nih.gov |
Sustainable and Green Chemistry Approaches in Pyridazine Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. mdpi.com Future research on this compound will heavily emphasize the development of sustainable synthetic routes.
Key strategies include the use of environmentally benign solvents, particularly water. researchgate.netresearchgate.net Three-component condensation reactions for synthesizing pyridazine derivatives have been successfully carried out in water, often under ultrasonic irradiation, which can reduce reaction times and energy consumption. researchgate.net
Microwave-assisted synthesis is another green technique being applied to pyridazine chemistry. This method can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating. researchgate.net
Furthermore, there is a strong push towards developing metal-free catalytic systems. While metal catalysts are highly effective, they can be toxic and costly. The development of metal-free protocols, such as the aza-Diels-Alder reactions mentioned earlier, represents a more sustainable and cost-effective alternative for synthesizing pyridazine derivatives. organic-chemistry.org
Clinical Translation Potential of Lead Compounds
While this compound is primarily a building block, the derivatives synthesized from it hold significant clinical potential. The journey from a promising "lead compound" in the lab to an approved drug is long and arduous, but several pyridazine-based molecules have shown promise in preclinical and clinical studies. nih.govnih.gov
The development of pyridazine-3-carboxamides as selective CB2 agonists is a prime example of a research avenue with high translational potential. nih.gov Lead compounds from such studies could progress into clinical trials for chronic pain and inflammatory disorders. Similarly, pyridazinone derivatives that have demonstrated potent antihypertensive activity in preclinical models could be developed as alternatives to existing treatments like hydralazine. nih.govnih.gov
For a lead compound based on the this compound scaffold to be successful, it must not only show high efficacy but also possess favorable ADME (absorption, distribution, metabolism, and excretion) properties and a good safety profile. Future research will involve extensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies to optimize these parameters, increasing the likelihood of successful clinical translation. The recent FDA approvals of drugs like relugolix and deucravacitinib, which contain a pyridazine ring, pave the way for future candidates from this chemical class. nih.gov
Q & A
Q. What are the standard synthetic routes for Ethyl pyridazine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
this compound is commonly synthesized via esterification or substitution reactions. For example, phosphorylation chloride (POCl₃) under reflux conditions is effective for introducing chlorine substituents, achieving yields up to 95% (e.g., in the synthesis of ethyl 3-chloro-5,6-diarylpyridazine-4-carboxylates) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency, as seen in cesium carbonate-mediated alkylation steps .
- Temperature control : Reflux conditions (e.g., 80°C for 1–4 hours) improve reaction rates while minimizing side products .
- Purification : Silica gel chromatography (0–80% ethyl acetate/hexane gradients) effectively isolates target compounds .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
Key methods include:
- LCMS : Used to confirm molecular ion peaks (e.g., m/z 657 [M+H]+ for alkylated derivatives) and monitor reaction progress .
- ¹H NMR : Characterizes substitution patterns, such as ethyl ester protons (δ ~4.3 ppm, quartet) and aromatic protons in diaryl derivatives .
- HPLC : Retention time analysis (e.g., 1.05–1.33 minutes under SQD-FA05 conditions) ensures purity .
- IR spectroscopy : Identifies carbonyl stretches (1735 cm⁻¹ for ester groups) and halogen substituents (e.g., C–Cl at 761 cm⁻¹) .
Q. How are common derivatives like halogenated or hydroxylated analogs synthesized from this compound?
- Halogenation : POCl₃ or PCl₃ introduces chlorine at the pyridazine ring, as demonstrated in the synthesis of 3-chloro derivatives .
- Hydroxylation : Alkaline hydrolysis of the ester group yields carboxylic acid intermediates, which can be further functionalized .
- Alkylation : Cesium carbonate in DMF facilitates N-alkylation, as seen in the preparation of 1-pentyl derivatives .
Advanced Research Questions
Q. What mechanistic insights explain side product formation during alkylation or esterification of this compound?
Side products often arise from:
- Over-alkylation : Excess alkylating agents lead to di- or tri-substituted byproducts. Monitoring reaction time and stoichiometry mitigates this .
- Ester hydrolysis : Trace moisture in polar solvents hydrolyzes the ethyl ester to carboxylic acid. Anhydrous conditions (e.g., molecular sieves) are critical .
- Coordination effects : In metal-catalyzed reactions, pyridazine nitrogen can chelate metals, altering reactivity. For example, Pb(II) coordination stabilizes polymeric structures .
Q. How can crystallographic data resolve contradictions in reported molecular geometries of pyridazine-3-carboxylate complexes?
Single-crystal X-ray diffraction reveals:
- Coordination modes : Pyridazine-3-carboxylate ligands adopt bidentate (N,O) or bridging configurations in Pb(II) complexes, forming catenated ribbons .
- Monomeric vs. polymeric structures : Li(I) complexes with pyridazine-3-carboxylate are monomeric, contrasting with polymeric patterns in pyrazine analogs .
- Hydrogen bonding : C–H⋯O interactions stabilize supramolecular assemblies, impacting solubility and reactivity .
Q. What computational approaches are used to predict the reactivity of this compound in drug discovery pipelines?
- DFT calculations : Model electrophilic aromatic substitution (e.g., halogenation) by analyzing frontier molecular orbitals (HOMO/LUMO) .
- Molecular docking : Predict binding affinities of derivatives to target proteins (e.g., kinase inhibitors) based on steric and electronic complementarity .
- ADMET profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., GI absorption, BBB permeability) to prioritize candidates .
Q. How do solvent polarity and additives influence regioselectivity in multi-step functionalization of this compound?
- Polar solvents (DMF, DMSO) : Stabilize charged intermediates, favoring nucleophilic substitution at the pyridazine ring .
- Additives (Cs₂CO₃, K₂CO₃) : Deprotonate acidic N–H sites, directing alkylation to specific positions (e.g., 1-pentyl substitution in methyl esters) .
- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction times and thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
